(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride

Catalog No.
S862094
CAS No.
1269437-74-2
M.F
C10H19ClN2O2
M. Wt
234.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-...

CAS Number

1269437-74-2

Product Name

(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride

IUPAC Name

tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride

Molecular Formula

C10H19ClN2O2

Molecular Weight

234.72 g/mol

InChI

InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7;/h7-8,11H,4-6H2,1-3H3;1H/t7-,8-;/m1./s1

InChI Key

XFBFNTNDFXDYEC-SCLLHFNJSA-N

SMILES

CC(C)(C)OC(=O)N1CC2CC1CN2.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CN2.Cl

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1CN2.Cl
  • Organic synthesis

    The Boc (tert-butyloxycarbonyl) protecting group in (1R,4R)-Boc-DABCO can be used to selectively protect primary amines in organic synthesis. After the desired reaction is complete, the Boc group can be easily removed under mild acidic conditions to regenerate the free amine.

  • Asymmetric catalysis

    The bicyclic structure and the presence of nitrogens in (1R,4R)-Boc-DABCO suggest it may have potential as a chiral ligand in asymmetric catalysis. Chiral ligands are used to control the stereochemistry of reaction products, leading to the formation of enantiopure molecules. Further research is needed to explore this possibility.

  • Material science

    The cyclic amine structure of (1R,4R)-Boc-DABCO could be of interest for material science applications. For instance, it could be used as a precursor for the synthesis of new polymeric materials or as a ligand for metal complexes with interesting properties.

(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is a bicyclic compound characterized by a unique structural framework that includes a tert-butyl group and a diazabicyclo structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity and structural properties. The presence of the diazabicyclo moiety contributes to its stability and reactivity, making it an interesting subject for further research in various chemical and biological contexts.

Involving (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride primarily include nucleophilic substitutions and acylation reactions. The bicyclic structure allows for various functionalizations at different positions, facilitating the synthesis of derivatives with modified biological activities. Enzymatic reactions also play a role in its metabolism, where it may undergo hydrolysis or oxidation to yield biologically active metabolites

Research has indicated that (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride exhibits significant biological activities, including potential neuroprotective effects and interactions with neurotransmitter systems. Its structure suggests that it may act as an inhibitor or modulator of certain enzymes or receptors involved in neurological pathways. Studies have shown that structurally similar compounds can exhibit varied biological effects, emphasizing the importance of specific molecular configurations in determining activity .

The synthesis of (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride typically involves multi-step organic reactions:

  • Formation of the Bicyclic Framework: This can be achieved through cyclization reactions involving appropriate precursors that contain both amine and carboxylic acid functionalities.
  • Tert-Butyl Protection: The tert-butyl group is introduced via alkylation methods or by using tert-butyl esters during the synthesis to protect reactive sites.
  • Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt form to enhance solubility and stability for biological assays.

These methods may vary based on the desired purity and yield of the final compound.

(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting neurological disorders.
  • Chemical Biology: As a tool for studying enzyme mechanisms or receptor interactions due to its structural similarity to known bioactive compounds.
  • Synthetic Chemistry: As a building block for synthesizing more complex molecules in medicinal chemistry.

Interaction studies involving (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride typically focus on its binding affinity to various biological targets such as enzymes and receptors. Techniques such as surface plasmon resonance and molecular docking simulations are employed to elucidate its interaction profiles with target proteins. Such studies help in understanding the structure-activity relationships and optimizing the compound for enhanced efficacy .

Several compounds share structural similarities with (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride:

Compound NameStructural FeaturesBiological Activity
1-Amino-3-cyclopropanecarboxylic acidContains an amino group on a cyclopropane ringNeuroprotective effects
3-(Aminomethyl)cyclobutane-1-carboxylic acidCyclobutane ring with an amino groupPotential enzyme inhibition
N,N-Dimethyl-3-(pyridin-3-yl)propan-1-aminePyridine ring fused with a propanamine structureAntidepressant-like activity

These compounds illustrate variations in biological activity despite their structural similarities, highlighting the unique properties of (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride that may confer specific pharmacological effects not observed in others .

The retrosynthetic analysis of (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride reveals several strategic disconnections that guide synthetic planning [1] [2]. The bicyclic diamine framework can be traced back to readily available chiral pool starting materials, particularly L-4-hydroxyproline and its derivatives. The key retrosynthetic disconnections include:

Primary Disconnection: The tert-butyl ester can be introduced through standard esterification or protection procedures, making the core diazabicyclo[2.2.1]heptane scaffold the primary synthetic target [3] [4].

Secondary Disconnection: The bicyclic framework can be constructed through intramolecular cyclization reactions, typically involving the formation of one nitrogen-carbon bond in the presence of a pre-formed pyrrolidine ring [1] [2].

Tertiary Disconnection: The starting materials can be derived from the chiral pool, with L-4-hydroxyproline serving as the most common precursor due to its availability and defined stereochemistry [2] [4].

The retrosynthetic approach emphasizes the importance of maintaining stereochemical integrity throughout the synthetic sequence, particularly at the bridgehead positions where epimerization could lead to undesired stereoisomers [5] [6].

Starting Materials and Precursors

L-4-Hydroxyproline Derivatives

L-4-hydroxyproline serves as the most versatile and widely employed starting material for the synthesis of diazabicyclo[2.2.1]heptane derivatives [2] [4] [7]. This amino acid offers several advantages: commercial availability, defined stereochemistry, and multiple reactive sites for functionalization. The hydroxyl group provides a handle for further derivatization, while the amino and carboxyl groups can be protected and manipulated as required.

The transformation of L-4-hydroxyproline typically involves several key steps: protection of the amino group, conversion of the hydroxyl to a suitable leaving group, and installation of the second nitrogen through nucleophilic substitution or reductive amination [2] [4]. The stereochemistry of the starting material is crucial, as it determines the final stereochemical outcome of the bicyclic product.

Advanced synthetic approaches have demonstrated the conversion of L-4-hydroxyproline to various diazabicyclo[2.2.1]heptane derivatives through tandem reaction sequences, including the Strecker reaction-intramolecular nucleophilic cyclization (STRINC) methodology [2] [4]. This approach has proven particularly valuable for constructing the bicyclic framework in a single synthetic operation.

Other Chiral Pool Approaches

Beyond L-4-hydroxyproline, several other chiral pool starting materials have been successfully employed in diazabicyclo[2.2.1]heptane synthesis [8] [7]. These include other amino acids such as L-proline derivatives, which can be functionalized to introduce the necessary structural elements for bicyclic construction.

Alternative chiral pool approaches have utilized carbohydrate-derived starting materials, though these are generally less common due to the increased synthetic complexity required to introduce the nitrogen atoms [8]. The choice of starting material often depends on the specific substitution pattern desired in the final product and the overall synthetic strategy.

The utilization of chiral pool starting materials ensures that the stereochemical integrity is maintained throughout the synthesis, avoiding the need for kinetic resolution or other stereochemical purification techniques that can reduce overall yield and efficiency [8] [7].

Stereoselective Synthesis Strategies

Epimerization-Lactamization Cascade Reactions

The epimerization-lactamization cascade represents a powerful stereoselective approach to diazabicyclo[2.2.1]heptane construction [6] [9]. This methodology involves the base-promoted epimerization of functionalized (2S,4R)-4-aminoproline methyl esters, followed by intramolecular aminolysis to form the bridged lactam intermediates.

The mechanism proceeds through initial deprotonation at the α-carbon of the ester, leading to an enolate intermediate that can undergo epimerization. The (2R)-epimer is thermodynamically favored due to reduced steric interactions, and subsequent intramolecular attack by the amino group results in lactam formation and bridge construction [6].

Key factors for successful cascade reactions include the presence of electron-withdrawing protective groups on the substrate nitrogen atoms and the use of strong bases such as lithium diisopropylamide (LDA) or sodium hydride [6]. The reaction typically proceeds with high diastereoselectivity, producing the desired (1R,4R)-stereoisomer as the major product.

Optimization studies have shown that reaction conditions such as temperature, solvent, and base loading significantly influence both the rate of epimerization and the stereochemical outcome [6]. The methodology has been successfully applied to gram-scale synthesis, demonstrating its potential for preparative applications.

Iodine-Mediated Cyclization Approaches

Iodine-mediated cyclization reactions provide an alternative stereoselective route to diazabicyclo[2.2.1]heptane derivatives [10] [11]. These reactions typically involve the treatment of appropriate precursors with molecular iodine in the presence of base, leading to electrophilic cyclization and formation of the bicyclic framework.

The mechanism involves initial coordination of iodine to the alkene or nucleophilic site, followed by intramolecular attack to form the cyclic intermediate [10]. The stereochemical outcome is controlled by the geometry of the starting material and the reaction conditions, with careful optimization leading to high selectivity for the desired stereoisomer.

Iodine-mediated cyclizations have been successfully applied to optically pure compounds containing 4,5-diamino-1,7-octadiene and 1,2-diamino-4-alkene moieties [11]. The reactions typically proceed under mild conditions (0-20°C) and provide good to excellent yields with high stereoselectivity.

The method offers several advantages, including the use of readily available reagents, mild reaction conditions, and the ability to introduce functional groups during the cyclization process [10]. However, the method may be limited by the availability of suitable precursors and the need for careful optimization of reaction conditions.

Double Displacement Cyclization of Boc-Protected Distosylates

The double displacement cyclization approach utilizes Boc-protected distosylates as key intermediates for bicyclic construction [12]. This methodology involves the sequential or concerted displacement of tosylate leaving groups by nitrogen nucleophiles, leading to the formation of the diazabicyclo[2.2.1]heptane framework.

The reaction mechanism proceeds through initial displacement of one tosylate group by an internal or external nucleophile, followed by intramolecular cyclization through displacement of the second tosylate [12]. The stereochemical outcome is controlled by the conformation of the intermediate and the reaction conditions.

Key considerations for this approach include the selection of appropriate bases and reaction solvents, as well as careful control of reaction temperature and time to minimize side reactions [12]. The methodology has been successfully applied to the synthesis of various substituted diazabicyclo[2.2.1]heptane derivatives with good to excellent yields.

The double displacement approach offers the advantage of using readily available tosylating reagents and provides good control over the substitution pattern in the final product [12]. However, the method may require careful optimization to achieve high stereoselectivity and minimize competing elimination reactions.

Protective Group Strategies

Effective protective group strategies are essential for the successful synthesis of diazabicyclo[2.2.1]heptane derivatives, particularly given the presence of multiple nitrogen atoms that require selective protection and deprotection [13] [14]. The choice of protective groups must consider stability under the reaction conditions, ease of installation and removal, and compatibility with subsequent synthetic transformations.

The tert-butoxycarbonyl (Boc) group represents the most widely used protective group for nitrogen atoms in diazabicyclo[2.2.1]heptane synthesis [3] [15] [13]. The Boc group offers excellent stability under basic conditions and can be cleanly removed using acidic conditions such as trifluoroacetic acid (TFA) or hydrochloric acid. Installation is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of base such as triethylamine or 4-dimethylaminopyridine (DMAP).

Benzyl protection provides an alternative approach that is particularly valuable when acidic conditions must be avoided [13]. Benzyl groups can be installed using benzyl bromide or benzyl chloride in the presence of base, and removal is accomplished through hydrogenolysis using palladium catalysts. The method has been successfully employed in multi-gram scale synthesis of diazabicyclo[2.2.1]heptane derivatives [3].

Tosyl protection offers stability under a wide range of conditions but requires harsh deprotection conditions such as sodium in liquid ammonia or hydrobromic acid in acetic acid [13]. This approach is less commonly used due to the difficulty of removal, but it can be valuable in specific synthetic contexts where exceptional stability is required.

Orthogonal protection strategies involve the use of multiple protective groups that can be selectively removed under different conditions [13] [14]. This approach is particularly valuable in complex synthetic sequences where selective deprotection is required at different stages of the synthesis.

The selection of protective groups must also consider the final deprotection step to generate the hydrochloride salt of the target compound [13]. This typically involves acidic conditions that simultaneously remove the Boc groups and protonate the nitrogen atoms to form the stable hydrochloride salt.

Scale-Up Considerations and Process Optimization

The scale-up of diazabicyclo[2.2.1]heptane synthesis from laboratory to manufacturing scale presents several critical challenges that must be addressed through careful process optimization [16] [17] [18]. These considerations encompass reaction engineering, safety assessment, cost optimization, and environmental impact minimization.

Heat Transfer Management becomes increasingly critical as reaction scale increases [16] [17]. Laboratory reactions that exhibit good temperature control in small vessels may experience significant thermal gradients at larger scales, potentially leading to reduced selectivity or safety concerns. Process optimization must include evaluation of heat transfer coefficients, selection of appropriate reactor configurations, and implementation of adequate cooling systems.

Mass Transfer Considerations are equally important, as mixing efficiency can significantly impact reaction rates and selectivity [16] [17]. The transition from laboratory stirring to industrial agitation systems requires careful evaluation of mixing parameters, including impeller design, agitation speed, and residence time distribution.

Solvent Selection for manufacturing scale must balance effectiveness with cost, safety, and environmental considerations [17] [18]. Research-grade solvents used in laboratory development may not be suitable for large-scale production due to cost constraints or environmental regulations. Process optimization often involves solvent screening to identify alternatives that maintain reaction efficiency while meeting manufacturing requirements.

Catalyst Loading Optimization is crucial for cost-effective manufacturing [17] [18]. Laboratory procedures often use higher catalyst loadings than necessary to ensure complete conversion. Scale-up development typically involves systematic reduction of catalyst loading while maintaining reaction performance, potentially including catalyst recovery and recycling strategies.

Workup and Purification Strategies must be simplified and made more efficient for large-scale operations [17] [18]. Multiple extraction procedures and column chromatography used in laboratory synthesis are generally replaced with crystallization, distillation, or other scalable purification methods. The development of efficient crystallization procedures for the hydrochloride salt is particularly important for achieving high purity and yield.

Safety Assessment involves comprehensive evaluation of all process hazards, including exothermic reactions, gas evolution, and handling of potentially hazardous reagents [17] [18]. The development of appropriate safety protocols, including emergency shutdown procedures and containment systems, is essential for manufacturing implementation.

Environmental Impact Minimization requires evaluation of waste streams, solvent recovery opportunities, and overall process efficiency [17] [18]. Modern manufacturing processes must meet increasingly stringent environmental regulations, often necessitating the implementation of green chemistry principles and waste minimization strategies.

Cost Optimization involves balancing raw material costs, processing efficiency, and capital equipment requirements [17] [18]. The selection of synthetic methodology for manufacturing scale often prioritizes cost-effectiveness over other considerations, potentially leading to the selection of different approaches than those used in laboratory development.

Dates

Last modified: 08-16-2023

Explore Compound Types